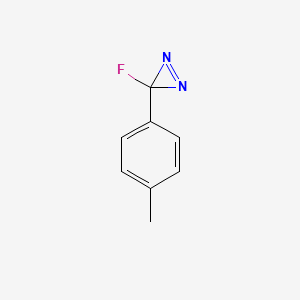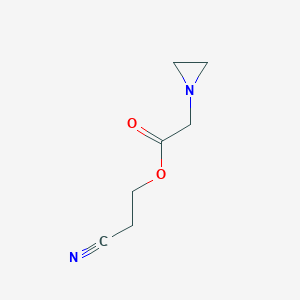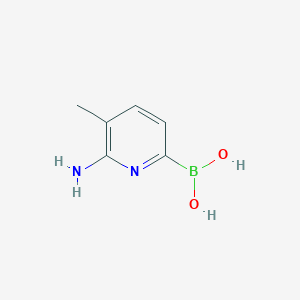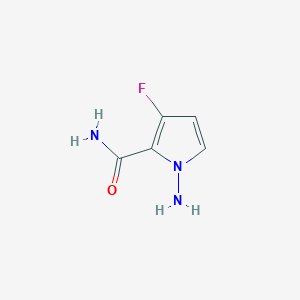
3-Fluoro-3-(4-methylphenyl)-3H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-3-(p-tolyl)-3H-diazirine is a diazirine compound characterized by the presence of a fluorine atom and a p-tolyl group attached to the diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to ultraviolet light
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-3-(p-tolyl)-3H-diazirine typically involves the reaction of p-tolylamine with a fluorinating agent followed by the formation of the diazirine ring. One common method involves the use of trifluoromethylphenyl ketone as a starting material, which undergoes a series of reactions including fluorination, amination, and cyclization to form the desired diazirine compound. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful formation of the diazirine ring.
Industrial Production Methods
Industrial production of 3-fluoro-3-(p-tolyl)-3H-diazirine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production might involve continuous flow reactors and automated systems to handle the reactive intermediates and ensure consistent product quality.
化学反応の分析
Types of Reactions
3-fluoro-3-(p-tolyl)-3H-diazirine can undergo various types of chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring can break, forming a reactive carbene intermediate.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The carbene intermediate formed during photolysis can add to double bonds or other reactive sites in molecules.
Common Reagents and Conditions
Photolysis: Ultraviolet light is used to induce the formation of the carbene intermediate.
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols can be used to substitute the fluorine atom.
Addition Reactions: The carbene intermediate can react with alkenes or alkynes to form addition products.
Major Products Formed
Photolysis: The major product is the carbene intermediate, which can further react to form various adducts depending on the available reactants.
Substitution Reactions: The major products are the substituted derivatives of the original diazirine compound.
Addition Reactions: The major products are the addition adducts formed by the reaction of the carbene intermediate with alkenes or alkynes.
科学的研究の応用
3-fluoro-3-(p-tolyl)-3H-diazirine has several scientific research applications, including:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon exposure to ultraviolet light.
Chemical Biology: Employed in the study of biological pathways and mechanisms by labeling specific biomolecules.
Medicinal Chemistry: Utilized in the development of new drugs by identifying binding sites and interactions with target proteins.
Material Science: Applied in the synthesis of novel materials with specific properties by incorporating the diazirine moiety.
作用機序
The primary mechanism of action of 3-fluoro-3-(p-tolyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can then insert into various chemical bonds, forming covalent linkages with target molecules. The molecular targets and pathways involved depend on the specific application, such as protein labeling or material synthesis.
類似化合物との比較
Similar Compounds
3-(p-tolyl)-3H-diazirine: Lacks the fluorine atom, which may affect its reactivity and specificity in certain applications.
3-fluoro-3-phenyl-3H-diazirine: Similar structure but with a phenyl group instead of a p-tolyl group, which can influence its chemical properties and applications.
3-fluoro-3-(m-tolyl)-3H-diazirine: Similar structure but with a meta-tolyl group, which can affect its reactivity and binding properties.
Uniqueness
3-fluoro-3-(p-tolyl)-3H-diazirine is unique due to the presence of both the fluorine atom and the p-tolyl group. The fluorine atom can enhance the compound’s reactivity and stability, while the p-tolyl group can provide specific interactions with target molecules. This combination makes it particularly useful in applications requiring high specificity and reactivity, such as photoaffinity labeling and medicinal chemistry.
特性
CAS番号 |
95911-66-3 |
|---|---|
分子式 |
C8H7FN2 |
分子量 |
150.15 g/mol |
IUPAC名 |
3-fluoro-3-(4-methylphenyl)diazirine |
InChI |
InChI=1S/C8H7FN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3 |
InChIキー |
GPVHMEKGKCWVMI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(N=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)


![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)
![Isothiazolo[4,5-b]pyrazin-3-amine](/img/structure/B11921341.png)

![1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)



![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)

